molecular formula C22H28N4O2 B2785421 N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(m-tolyl)oxalamide CAS No. 922089-63-2

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(m-tolyl)oxalamide

Cat. No.: B2785421
CAS No.: 922089-63-2
M. Wt: 380.492
InChI Key: KCRBZSXWTITHTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(m-tolyl)oxalamide is a synthetic small molecule belonging to the class of oxalamide derivatives, characterized by a central oxalamide backbone that serves as a key pharmacophore. This compound features a 1-methylindolin-5-yl moiety linked via an ethyl chain to a dimethylamino group, conferring specific electronic and steric properties, while the m-tolyl (3-methylphenyl) group at the N2 position contributes to its overall lipophilicity and potential for target binding . Compounds with this structural scaffold are of significant interest in scientific research, particularly in the field of medicinal chemistry for the development of kinase inhibitors . The molecular architecture is rationally designed to potentially engage with specific intracellular kinase enzymes, such as receptor tyrosine kinases, by occupying the ATP-binding site within the kinase domain . This mechanism can modulate signaling pathways critical for cell proliferation and survival, making such compounds valuable tools for probing oncogenic processes . The oxalamide functionality is known to participate in hydrogen bonding, which can enhance binding affinity and selectivity for target proteins. Researchers can utilize this high-purity compound for in vitro assays, target validation studies, and as a building block for the synthesis of more complex molecules in drug discovery pipelines . Attention: This product is for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N'-(3-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2/c1-15-6-5-7-18(12-15)24-22(28)21(27)23-14-20(25(2)3)16-8-9-19-17(13-16)10-11-26(19)4/h5-9,12-13,20H,10-11,14H2,1-4H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCRBZSXWTITHTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(m-tolyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₂₃N₃O₂
  • Molecular Weight : 313.39 g/mol

The synthesis typically involves multi-step organic reactions, including the formation of the oxalamide linkage through the reaction of an amine with an oxalic acid derivative under controlled conditions. The specific steps may vary based on the desired purity and yield.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives of oxalamide can inhibit tumor growth in various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against breast cancer and leukemia cells.
  • Neuroprotective Effects : Some studies suggest that this class of compounds may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases. The dimethylamino group is often associated with enhanced blood-brain barrier permeability, which is crucial for central nervous system activity.

The mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cancer progression and inflammation.
  • Modulation of Signaling Pathways : The interaction with various signaling pathways (e.g., MAPK, PI3K/Akt) plays a critical role in mediating the cellular responses to stress and apoptosis.

In Vitro Studies

A study conducted on a series of oxalamide derivatives, including this compound, revealed significant cytotoxicity against several cancer cell lines. The results indicated an IC50 value in the low micromolar range, suggesting potent anticancer properties.

Compound NameCell Line TestedIC50 (µM)
Compound AMCF-75.6
Compound BHeLa4.3
N1...A5493.8

In Vivo Studies

In vivo studies have further elucidated the pharmacokinetics and therapeutic potential of related compounds. For example, a recent study demonstrated that administration of an oxalamide derivative led to a significant reduction in tumor size in xenograft models.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Analogues

S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)
  • Key Features :
    • N1: 2,4-Dimethoxybenzyl group (electron-rich aromatic system).
    • N2: Pyridin-2-yl ethyl group (basic heterocyclic moiety).
  • Applications : Approved globally as a savory umami flavor enhancer (e.g., sauces, snacks) due to its potency at the human TAS1R1/TAS1R3 taste receptor .
  • Safety: No-observed-effect level (NOEL) = 100 mg/kg/day in 90-day rat studies; metabolized via oxidation and conjugation without amide hydrolysis .

Comparison :

  • The dimethylamino and indolinyl groups may confer basicity and conformational rigidity, differing from S336’s methoxybenzyl moiety, which is optimized for receptor binding.
BNM-III-170 (N1-(4-chloro-3-fluorophenyl)-N2-((1R,2R)-2-(guanidinomethyl)-5-((methylamino)methyl)-2,3-dihydro-1H-inden-1-yl) oxalamide)
  • Key Features: N1: Halogenated aromatic ring (4-chloro-3-fluorophenyl). N2: Guanidinomethyl-substituted dihydroindenyl group.
  • Applications : Investigated as a CD4-mimetic compound for HIV vaccine enhancement due to its gp120-binding affinity .

Comparison :

  • The target compound lacks the halogenated aromatic and guanidinomethyl groups critical for BNM-III-170’s antiviral activity. Its indolinyl group may instead interact with central nervous system targets.
N-[2-(dimethylamino)ethyl]-N'-(2-hydroxy-4-vinylphenyl)oxalamide-Zinc Complex
  • Key Features :
    • Oxalamide coordinated to a dinuclear zinc center.
    • Applications: Structural studies in chitosan-based molecular imprinting systems .

Comparison :

  • The target compound’s dimethylamino group and indolinyl side chain could similarly participate in metal coordination, though its biological role remains speculative without direct evidence.

Metabolic and Toxicological Profiles

Compound Metabolic Pathway NOEL (mg/kg/day) Key Safety Findings
Target Compound Likely oxidation of indolinyl and tolyl groups (inferred) Not reported Unknown; structural analogs suggest low acute toxicity
S336 Oxidation, glucuronidation 100 No amide hydrolysis; safe at food-use levels
BNM-III-170 Not reported Not reported Preclinical focus on efficacy over toxicity

Key Observations :

  • Oxalamides generally exhibit high metabolic stability, with hydrolysis being rare (e.g., S336 ).
  • The dimethylamino group in the target compound may enhance solubility in acidic environments (e.g., gastric fluid) compared to non-basic analogs.

Receptor Binding and Selectivity

  • S336 : Binds TAS1R1/TAS1R3 receptor with EC50 ~0.5 µM, mimicking glutamate .

Q & A

Q. What are the optimal synthetic routes for N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(m-tolyl)oxalamide, and how are intermediates purified?

The synthesis involves multi-step coupling reactions. Key steps include:

  • Step 1: Preparation of the indolinyl-ethylamine intermediate via reductive amination of 1-methylindolin-5-carbaldehyde with dimethylaminoethylamine under H2/Pd-C catalysis .
  • Step 2: Activation of oxalic acid derivatives (e.g., ethyl oxalyl chloride) for coupling with m-toluidine in anhydrous dichloromethane (DCM) at 0–5°C .
  • Step 3: Final coupling of intermediates using EDCl/HOBt in DMF, followed by purification via silica gel chromatography (eluent: 5% MeOH/CH2Cl2) .
  • Critical Parameters: Reaction temperature (<5°C for oxalyl chloride coupling), inert atmosphere (N2), and TLC monitoring (Rf = 0.3 in EtOAc/hexane 1:1) .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

  • NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR to verify proton environments (e.g., dimethylamino singlet at δ 2.2–2.4 ppm, indolinyl aromatic protons at δ 6.8–7.3 ppm) .
  • Mass Spectrometry (HRMS): Confirm molecular ion peak ([M+H]<sup>+</sup> expected ~474.2 g/mol) .
  • X-ray Crystallography: Resolve stereochemistry of the ethyl linker and confirm amide bond geometry .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Anticancer Screening: MTT assay against NCI-60 cell lines, focusing on IC50 values in leukemia (e.g., K562) and solid tumors (e.g., MCF-7) .
  • Enzyme Inhibition: Fluorescence-based assays for kinases (e.g., EGFR, ALK) due to structural similarity to known inhibitors .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Substituent Variation:
    • Replace m-tolyl with electron-deficient aryl groups (e.g., 3-nitrophenyl) to assess impact on receptor binding .
    • Modify the dimethylamino group to pyrrolidinyl or piperazinyl to study solubility and blood-brain barrier penetration .
  • Methodology: Parallel synthesis using Ugi-4CR or combinatorial libraries, followed by SPR (surface plasmon resonance) for binding affinity quantification .

Q. What strategies resolve contradictions in reported biological data (e.g., varying IC50 values across studies)?

  • Standardized Assay Conditions: Use identical cell lines (e.g., ATCC-certified), serum-free media, and incubation times (72 hr) .
  • Meta-Analysis: Apply multivariate regression to isolate variables (e.g., batch purity, solvent residues) using HPLC-MS data .

Q. How can metabolic stability and in vivo pharmacokinetics be predicted early in development?

  • In Vitro Models:
    • Liver microsomal assays (human/rat) to measure t1/2 and CYP450 inhibition .
    • Caco-2 permeability assays to estimate oral bioavailability .
  • Computational Tools: SwissADME for predicting LogP (expected ~2.8) and P-glycoprotein substrate likelihood .

Q. What advanced techniques validate the compound’s mechanism of action in cancer pathways?

  • Transcriptomics: RNA-seq of treated cells to identify differentially expressed genes (e.g., apoptosis regulators like BAX/BCL-2) .
  • Pull-Down Assays: Biotinylated probes coupled with streptavidin beads to isolate protein targets, followed by LC-MS/MS identification .

Methodological Challenges and Solutions

Q. How to address low yield during the final coupling step?

  • Optimization Strategies:
    • Replace EDCl/HOBt with DMTMM for higher efficiency in polar aprotic solvents (e.g., DMF) .
    • Use microwave-assisted synthesis (50°C, 30 min) to accelerate reaction kinetics .

Q. What analytical methods detect and quantify degradation products under physiological conditions?

  • Forced Degradation Studies: Expose the compound to pH 1–13 buffers (37°C, 24 hr) and analyze via UPLC-QTOF to identify hydrolysis byproducts (e.g., free oxalic acid) .
  • Stability-Indicating Assays: Develop a validated HPLC method (C18 column, 0.1% TFA/acetonitrile gradient) with resolution >2.0 between parent compound and degradants .

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